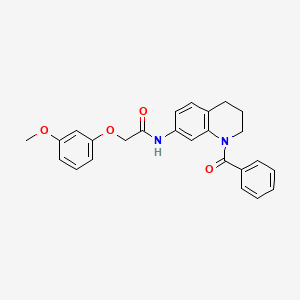
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide, also known as “Quinoline-7-carboxamide”, is a heterocyclic compound composed of a quinoline ring fused with a carboxamide group. It is a biologically active compound with a wide range of applications in both scientific research and laboratory experiments. In
Scientific Research Applications
Quinoline-7-carboxamide has been widely used in scientific research due to its biological activity. It has been used as an inhibitor of protein kinases, such as protein kinase C (PKC), and as an inhibitor of tyrosine kinases, such as epidermal growth factor receptor (EGFR). It has also been used in the study of the role of mitochondrial respiration in cancer cell survival, and as a potential therapeutic agent for the treatment of cancer.
Mechanism of Action
Quinoline-7-carboxamide binds to protein kinases and tyrosine kinases, inhibiting their activity. It has been shown to bind to the ATP-binding site of protein kinases, as well as to the substrate-binding site of tyrosine kinases, blocking their ability to phosphorylate proteins. It also binds to the mitochondrial respiration complex, inhibiting mitochondrial respiration and leading to cell death.
Biochemical and Physiological Effects
Quinoline-7-carboxamide has been shown to inhibit the activity of protein kinases, tyrosine kinases, and mitochondrial respiration. This inhibition leads to a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Advantages and Limitations for Lab Experiments
Quinoline-7-carboxamide has several advantages for use in laboratory experiments. It is a highly potent inhibitor of protein kinases and tyrosine kinases, and it is relatively easy to synthesize. It is also relatively stable, making it suitable for use in long-term experiments. However, it is also relatively expensive, and it is not suitable for use in experiments involving live cells or animals.
Future Directions
There are several potential future directions for research on Quinoline-7-carboxamide. It could be used to study the role of protein kinases and tyrosine kinases in various diseases, such as cancer, diabetes, and Alzheimer’s disease. It could also be used to study the role of mitochondrial respiration in cell death and disease progression. Additionally, it could be used to develop new therapeutic agents for the treatment of cancer and other diseases.
Synthesis Methods
Quinoline-7-carboxamide can be synthesized in several ways, including the condensation reaction of 2-methoxyphenol and benzoyl chloride, the condensation reaction of 2-methoxyphenol and benzoyl isocyanate, and the condensation reaction of 2-methoxyphenol and benzoyl isothiocyanate. The condensation reaction of 2-methoxyphenol and benzoyl chloride is the most commonly used method, and it is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-10-5-11-22(16-21)31-17-24(28)26-20-13-12-18-9-6-14-27(23(18)15-20)25(29)19-7-3-2-4-8-19/h2-5,7-8,10-13,15-16H,6,9,14,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHKOPENGTDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561361.png)
![methyl 3-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6561381.png)
![N-[(3-methoxyphenyl)methyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6561386.png)
![N-(3-methoxyphenyl)-2-({6-oxo-5-[3-(trifluoromethyl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6561392.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6561396.png)
![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561398.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561400.png)
![2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561404.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561412.png)
![6-({4-[2-(3-methoxyphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561420.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561422.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561430.png)
![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6561442.png)
![2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one](/img/structure/B6561454.png)
